molecular formula C12H16N2O3 B7120810 N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide

N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide

Cat. No.: B7120810
M. Wt: 236.27 g/mol
InChI Key: XCLOMQPERCGOBO-UHFFFAOYSA-N
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Description

N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an acetyl group at the 5-position and an amide linkage to a 2-methoxy-2-methylpropanamide moiety

Properties

IUPAC Name

N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-10(13-7-9)14-11(16)12(2,3)17-4/h5-7H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOMQPERCGOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NC(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-acetylpyridine and 2-methoxy-2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-acetylpyridine is reacted with 2-methoxy-2-methylpropanoyl chloride in an anhydrous solvent like dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of N-(5-carboxypyridin-2-yl)-2-methoxy-2-methylpropanamide.

    Reduction: Formation of N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamine.

    Substitution: Formation of N-(5-acetylpyridin-2-yl)-2-substituted-2-methylpropanamide.

Scientific Research Applications

N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the amide linkage play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetylpyridin-2-yl)-2-methylpropanamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    N-(5-acetylpyridin-2-yl)-2-ethoxy-2-methylpropanamide: Contains an ethoxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness

N-(5-acetylpyridin-2-yl)-2-methoxy-2-methylpropanamide is unique due to the presence of the methoxy group, which enhances its solubility and may influence its interaction with biological targets

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